molecular formula C18H20ClN3O B5343240 4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide

4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B5343240
M. Wt: 329.8 g/mol
InChI Key: MAFJHZOPBVAUEU-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide is a synthetic small molecule belonging to the class of piperazine-1-carboxamide derivatives. This class of compounds is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of bioactive molecules. Piperazine carboxamides are frequently explored as key scaffolds in the design of ligands for various biological targets, including G protein-coupled receptors (GPCRs) and enzymes. The structure of this compound, featuring a 4-chlorobenzyl group and an N-phenylurea moiety, is characteristic of molecules studied for their potential receptor binding and modulation activities. Piperazine ureas are noted for their versatility, flexibility, and documented activity in central nervous system target research . Related piperazine-carboxamide compounds have been identified as potent antagonists for receptors such as the peripheral type 1 cannabinoid receptor (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . As a research chemical, this compound provides a valuable building block for SAR (Structure-Activity Relationship) studies and for the synthesis of more complex molecules. Researchers can utilize this compound to explore novel therapeutic areas and to investigate biochemical pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)18(23)20-17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFJHZOPBVAUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide typically involves the reaction of 4-chlorobenzyl chloride with N-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with a carboxylating agent such as phosgene or triphosgene to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs with Piperazine-Carboxamide Scaffolds

The piperazine-carboxamide scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison of Piperazine-Carboxamide Derivatives
Compound Name (Reference) Substituents/Modifications Melting Point (°C) Yield (%) Key Features
Target Compound N-phenyl, 4-chlorophenylmethyl N/A N/A Central piperazine-carboxamide scaffold with lipophilic 4-chlorophenyl group
A6 () 4-Chlorophenyl, quinazolinone moiety 189.8–191.4 48.1 Quinazolinone fusion enhances aromaticity; moderate yield
N-(4-Chlorophenyl)piperazine-1-carboxamide HCl () 4-Chlorophenyl, hydrochloride salt N/A N/A Simplified structure lacking benzyl group; salt form improves solubility
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide () Thiophene-carboxamide, nitro group N/A N/A Thiocarboxamide and nitro groups alter electronic properties
Key Observations:

Substituent Effects on Melting Points :

  • Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in A6) exhibit melting points near 190°C, suggesting crystalline stability . Fluorinated analogs (e.g., A3 in ) show slightly higher melting points (~197°C), possibly due to stronger intermolecular interactions .
  • The hydrochloride salt in likely has distinct solubility but lacks reported melting data.

Synthetic Yields :

  • Chlorophenyl-substituted derivatives (A4, A5, A6 in ) show yields of 45–48%, comparable to fluorinated analogs (A2, A3: 52–57%). This suggests halogen type minimally impacts yield in this series.

Quinazolinone fusion (A1–A6 in ) adds rigidity and planar aromaticity, which may influence bioactivity.

Pharmacological Implications of Structural Modifications

While pharmacological data for the target compound are absent in the evidence, insights from related studies highlight trends:

  • Piperazine-Carboxamide in Receptor Binding: In cannabinoid receptor antagonists (), the carboxamide group is critical for hydrogen bonding with receptors. Modifications (e.g., thiocarboxamide in ) may disrupt these interactions.
  • 4-Chlorophenyl Substituent :
    • The lipophilic 4-chlorophenyl group (common in A6 and ) enhances membrane permeability and bioavailability, a feature leveraged in CNS-targeting drugs.

Biological Activity

4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide, also referred to as N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-chlorophenyl group and a phenyl group at the 1 and 4 positions, respectively. Its molecular formula is C19_{19}H21_{21}ClN2_2O, with a molecular weight of approximately 319.80 g/mol. The presence of a carboxamide functional group enhances its biological activity and therapeutic potential.

Target Interactions

The compound is hypothesized to interact with various biological targets, particularly ion channels involved in pain signaling pathways, such as the transient receptor potential vanilloid type 1 (TRPV1) channels. TRPV1 antagonists are significant in pain management and inflammatory conditions due to their role in nociception .

Biochemical Pathways

Research indicates that compounds with similar structures can influence multiple biological pathways, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial activities.

Analgesic Effects

The compound has shown promise as an analgesic agent. Studies suggest that derivatives of piperazine compounds exhibit significant analgesic effects, making this compound a candidate for further investigation in pain relief therapies.

Anticancer Activity

Recent investigations into the anticancer properties of related compounds indicate that they may induce apoptosis in cancer cells. For instance, related piperazine derivatives have demonstrated cytotoxicity against various cancer cell lines, with IC50_{50} values indicating effective inhibition of cell proliferation .

Data Tables

Activity Type IC50_{50} Values (µM) Cell Lines Tested
Anticancer0.48 (MCF-7), 0.78 (HCT-116)MCF-7, HCT-116
AnalgesicNot specifiedN/A
Anti-inflammatoryNot specifiedN/A

Case Studies

  • Study on TRPV1 Antagonism : A study demonstrated that N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide effectively inhibits TRPV1 channels, leading to reduced nociceptive signaling. This suggests its potential use in treating chronic pain conditions.
  • Antitumor Activity Assessment : In vitro evaluations showed that related compounds exhibited significant cytotoxic activity against cancer cell lines such as MCF-7 and HCT-116, supporting the hypothesis that structural modifications can enhance biological activity .
  • Pharmacokinetic Studies : Research into the pharmacokinetics revealed that the compound's bioavailability may be influenced by its structural characteristics, affecting its therapeutic efficacy.

Q & A

Q. How to design a rodent model study to evaluate antidepressant-like effects?

  • Methodological Answer :
  • Forced swim test (FST) : Dose-dependent reduction in immobility time (e.g., 30% at 10 mg/kg, p.o.) .
  • Tail suspension test (TST) : Correlate with FST results for validation.
  • Neurochemical analysis : Post-mortem LC-MS/MS quantification of monoamines in brain homogenates .

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